6H-Cyclohepta(b)quinoline, 3-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride
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Overview
Description
6H-Cyclohepta(b)quinoline, 3-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound with a unique structure that combines elements of quinoline and cycloheptane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 3-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride typically involves multiple steps. The starting materials often include quinoline derivatives and cycloheptane intermediates. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6H-Cyclohepta(b)quinoline, 3-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
6H-Cyclohepta(b)quinoline, 3-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 3-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydro-6H-cyclohepta(b)quinoline: A related compound with a similar core structure but lacking the chloro and diethylaminoethylthio groups.
2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline: Another derivative with different substituents.
Uniqueness
6H-Cyclohepta(b)quinoline, 3-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
18833-71-1 |
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Molecular Formula |
C20H29Cl3N2S |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[(3-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)sulfanyl]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C20H27ClN2S.2ClH/c1-3-23(4-2)12-13-24-20-16-8-6-5-7-9-18(16)22-19-14-15(21)10-11-17(19)20;;/h10-11,14H,3-9,12-13H2,1-2H3;2*1H |
InChI Key |
MMXISAWVYOTNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=C2CCCCCC2=[NH+]C3=C1C=CC(=C3)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
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